2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Overview
Description
“2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 179.29 .
Synthesis Analysis
The synthesis of “this compound” and its isosteres has been described in various studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of corresponding 2,2-dimethylchromans .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
. This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom. Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis and Reaction Studies
Novel Heterocycle Synthesis : Substituted 2H-1,3-benzothiazines, including 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, react with dimethyl acetylenedicarboxylate to form new heterocycles. This reaction's mechanisms and the structures of the resulting compounds provide insights into novel synthetic routes in organic chemistry (Fodor et al., 2010).
Push-Pull Enamines Reaction : The interaction of this compound with 'push-pull' enamines has been explored, leading to various 1,4-benzothiazin-2-yl derivatives. This synthesis process and the resulting compounds' structures have significant implications for the development of new chemical entities (Nazarenko et al., 2008).
Biological and Medicinal Research
- Antioxidant and Antibacterial Activities : N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, derived from this compound, show potential antioxidant and antibacterial properties. This discovery opens up avenues for the development of new therapeutic agents (Ahmad et al., 2010).
Methodological Advances
Novel Synthesis Methodology : Innovations in the synthesis of 3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides, involving the reduction of corresponding benzothiazin-2-ones, highlight advances in methodological approaches in chemical synthesis, potentially impacting various fields of chemical research (Camoutsis & Catsoulacos, 1992).
Enamination-Cyclization Process : The synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines through enamination and oxidative cyclization processes provides a novel pathway for creating structurally diverse compounds. This method could have wide-ranging applications in synthetic chemistry and drug discovery (Thomas, Gupta & Gupta, 2002).
Safety and Hazards
The safety information for “2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds such as 2,2-dimethyl-3,4-dihydro-2h-1,4-benzoxazines have been reported to act as inhibitors of insulin release and as vascular smooth muscle relaxants . They are also reported to behave as calcium entry blockers .
Mode of Action
Similar compounds have been found to inhibit the glucose-induced insulin release . They also exhibit myorelaxant activity, which is more pronounced in some 4-arylureido-substituted benzoxazines than their chroman counterparts . On vascular smooth muscle cells, these compounds mainly behave as calcium entry blockers .
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activities against various phytopathogenic fungi .
Result of Action
Similar compounds have been found to inhibit the glucose-induced insulin release . They also exhibit myorelaxant activity .
Biochemical Analysis
Biochemical Properties
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or exposure to light. The degradation products can also have biological activity, which may contribute to the observed effects in long-term studies. Additionally, long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in organ function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biological activities. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors, modulating their availability and activity in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Once inside the cell, it can bind to proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action .
Properties
IUPAC Name |
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRWCQZPTDJSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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